![molecular formula C18H15ClN2O2 B1441267 Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate CAS No. 1243149-42-9](/img/structure/B1441267.png)
Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate
Overview
Description
Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fungicidal Applications
This compound has shown promise in the field of agriculture as a fungicide . It’s designed based on the principle of biologically active splicing and the receptor target structure. The fungicidal activity results indicate excellent efficacy, particularly against S. sclerotiorum and Puccinia polysora , with potential for commercial use in plant disease control .
Synthesis of Novel Strobilurin Analogues
Strobilurins are a significant class of agricultural fungicides inspired by natural products. The research into this compound includes the development of new strobilurin analogues with improved performances, addressing the high risk of resistance development due to long-term and large-scale use .
Antibacterial and Antioxidant Properties
The compound has been studied for its potential in forming transition metal complexes, which have been characterized for their antibacterial and antioxidant activities. These complexes have shown effectiveness against various bacterial strains, suggesting potential for the development of new, cost-effective drugs against infectious diseases .
Synthesis of Morita-Baylis-Hillman Adducts
Morita-Baylis-Hillman adducts (MB-HA) are important intermediates in synthetic organic chemistry. This compound has been utilized in the synthesis of MB-HA, which are valuable substrates for further synthetic applications .
Development of Antitumor Agents
The research extends to the exploration of this compound as an antitumor agent. The structure-activity relationship studies are crucial in understanding how modifications in the compound can enhance its interaction with biological targets .
Herbicidal and Acaricidal Research
The compound’s versatility is also evident in its application in herbicidal and acaricidal research. The introduction of specific substituents can facilitate interactions with active sites, providing a pathway for the development of new herbicides and acaricides .
Insecticidal Potential
Insecticidal research is another area where this compound is being explored. The electrostatic effect of the substituents on the benzene ring is a key factor affecting its insecticidal activities, which could lead to the development of novel insecticides .
Study of Mitochondrial Respiratory Chain Targets
The compound targets the mitochondrial respiratory chain, which is widely existing in eukaryotes. This makes it a candidate for research in various fields, including the study of mitochondrial dysfunction and related diseases .
properties
IUPAC Name |
methyl (2Z)-2-[5-(3-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-ylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-23-17(22)10-14-11-20-18(12-5-4-6-13(19)9-12)15-7-2-3-8-16(15)21-14/h2-10,21H,11H2,1H3/b14-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZNXYQJCFPHMR-UVTDQMKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CN=C(C2=CC=CC=C2N1)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\1/CN=C(C2=CC=CC=C2N1)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



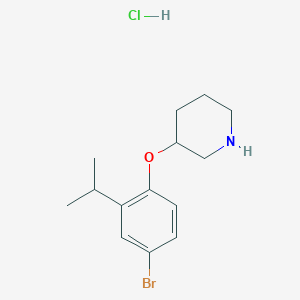
![4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride](/img/structure/B1441185.png)
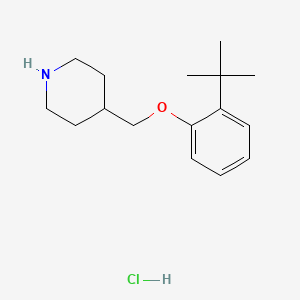

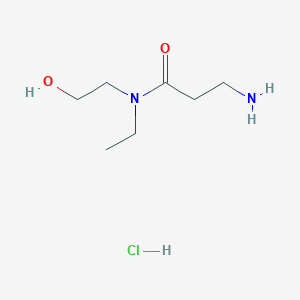
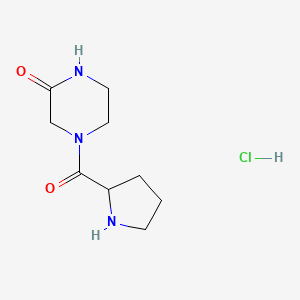


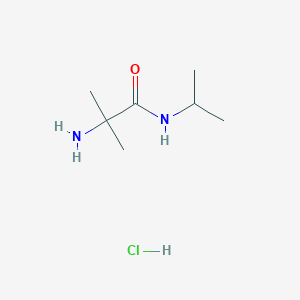
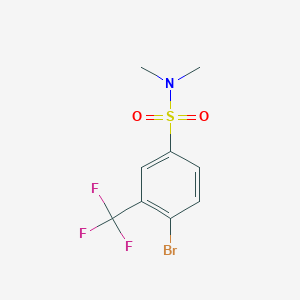

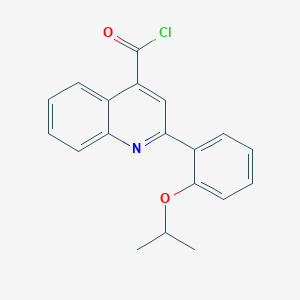
![2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1441206.png)
![3-Bromoimidazo[1,2-a]pyridin-7-amine](/img/structure/B1441207.png)